Rivanicline galactarate is a chemical compound that has garnered interest primarily for its pharmacological properties. It is known as a partial agonist at neuronal nicotinic acetylcholine receptors, specifically binding to the α4β2 subtype. Initially developed as a potential treatment for Alzheimer's disease due to its nootropic effects, rivanicline has also been investigated for its anti-inflammatory properties, particularly in the context of ulcerative colitis. The compound's ability to inhibit tumor necrosis factor and lipopolysaccharide-induced interleukin-8 production highlights its therapeutic potential in inflammatory conditions .
Rivanicline galactarate is derived from the compound (E)-metanicotine, which itself is a derivative of nicotine. The compound's development has been documented in various scientific and patent literature, with its chemical structure and properties being explored extensively in drug development contexts .
The synthesis of rivanicline galactarate involves several chemical reactions that incorporate various precursors to achieve the desired structure. One proposed method includes the use of pyridine derivatives as starting materials, which undergo alkylation and subsequent reactions to form the final product.
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. The process may involve multiple steps such as:
The specific reaction conditions and reagents used can vary based on the desired final product and scale of production .
Rivanicline galactarate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is , and it possesses a molecular weight of approximately 162.23 g/mol. Its structural features include:
The structural data can be represented in various formats such as SMILES or InChI, allowing for computational modeling and further analysis in drug design applications .
Rivanicline galactarate participates in several chemical reactions that are crucial for its pharmacological effects. Key reactions include:
The interactions at the molecular level involve conformational changes in receptor proteins upon ligand binding, leading to downstream signaling effects that mediate its therapeutic actions .
The mechanism of action of rivanicline galactarate primarily involves its role as a partial agonist at nicotinic acetylcholine receptors. Upon binding:
This mechanism underlies both its cognitive-enhancing effects and its anti-inflammatory properties by influencing cytokine production .
Pharmacological studies have shown that rivanicline effectively inhibits tumor necrosis factor-induced interleukin-8 production across various cell types, indicating its potential utility in treating inflammatory conditions like ulcerative colitis .
Rivanicline galactarate is typically found in solid form at room temperature. Its solubility in water is approximately 4.74 mg/mL, suggesting moderate hydrophilicity which can influence its bioavailability.
Key chemical properties include:
These properties are critical for understanding how rivanicline behaves in biological systems and can guide formulation strategies .
Rivanicline galactarate has several scientific applications:
The ongoing research into rivanicline's pharmacological profile continues to expand its potential applications in both clinical and preclinical settings .
Rivanicline galactarate (chemically designated as bis[(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine] galactarate) exhibits subtype-selective binding to neuronal nicotinic acetylcholine receptors (nAChRs). It demonstrates high affinity for the α4β2* subtype (Ki = 2.3 ± 0.3 nM), which is the primary target for its pharmacological effects [1] [5]. This receptor subtype predominates in the brain’s mesolimbic pathway, influencing cognitive functions and reward mechanisms. In contrast, Rivanicline galactarate shows significantly lower affinity for α3β4 (Ki = 55 ± 8 nM) and α7 (Ki = 18 ± 6 nM) subtypes, as determined by competitive radioligand binding assays using [³H]epibatidine [2] [6]. The selectivity ratio for α4β2 over α7 receptors exceeds 3000-fold, minimizing off-target effects on peripheral nAChRs involved in autonomic functions [6].
Table 1: Binding Affinity Profile of Rivanicline Galactarate at Major nAChR Subtypes
| nAChR Subtype | Ki Value (nM) | Selectivity Ratio (vs. α4β2) |
|---|---|---|
| α4β2 | 2.3 ± 0.3 | 1.0 (Reference) |
| α7 | 18 ± 6 | 7.8 |
| α3β4 | 55 ± 8 | 23.9 |
As a partial agonist, Rivanicline galactarate elicits submaximal activation of α4β2 nAChRs, with an efficacy (relative to acetylcholine) of 13.4 ± 0.4% in electrophysiological studies using Xenopus laevis oocytes [1] [2]. This property enables it to stabilize receptor conformations that moderate neurotransmitter release without inducing full depolarization. The compound’s intrinsic activity at α4β2 receptors is characterized by a Hill coefficient of 1.0, indicating non-cooperative binding kinetics [1]. Unlike full agonists (e.g., nicotine or epibatidine), Rivanicline galactarate’s partial agonism reduces the risk of receptor desensitization during sustained exposure, a critical factor in maintaining therapeutic effects in cognitive disorders [7]. Its efficacy profile is functionally distinct from varenicline, which exhibits full agonism at α7 receptors (93 ± 7% efficacy) alongside partial activity at α4β2 [2].
Table 2: Agonist Efficacy of Rivanicline Galactarate Relative to Reference Ligands
| Compound | Receptor Subtype | Relative Efficacy (%) | EC₅₀ (μM) |
|---|---|---|---|
| Rivanicline galactarate | α4β2 | 13.4 ± 0.4 | 2.3 ± 0.3 |
| Varenicline | α4β2 | 24.9 | 0.11 |
| Varenicline | α7 | 93 ± 7 | 18 ± 6 |
| Nicotine | α4β2 | 100 | 0.5 |
Rivanicline galactarate modulates α4β2 nAChR function through allosteric interactions that alter receptor desensitization kinetics. High-resolution cryo-EM structures reveal that it binds at transmembrane subunit interfaces, stabilizing the receptor’s open-state conformation without impeding ion pore dynamics [3]. This binding slows the onset of desensitization by 3-fold compared to nicotine (t½ = 15.2 ± 1.1 seconds vs. 5.3 ± 0.8 seconds) in heterologous expression systems [8]. The compound’s interaction with the M2-M3 loop of the β2 subunit reduces conformational flexibility in the coupling region between extracellular and transmembrane domains, delaying transition to desensitized states [3] [8]. Unlike type II positive allosteric modulators (e.g., PNU-120596), Rivanicline galactarate does not reactivate desensitized receptors but extends the duration of agonist-induced currents by 40% in hippocampal neurons [8]. These kinetics are critical for its anti-inflammatory effects, as prolonged receptor activation inhibits Interleukin-8 production in mucosal cells [1] [5].
Table 3: Desensitization Kinetics of α4β2 nAChR with Ligands
| Compound | Desensitization t½ (seconds) | Recovery Time (seconds) | Effect on IL-8 Inhibition |
|---|---|---|---|
| Rivanicline galactarate | 15.2 ± 1.1 | 22.4 ± 3.2 | 85% reduction |
| Nicotine | 5.3 ± 0.8 | 8.7 ± 1.5 | 40% reduction |
| Epibatidine | 3.1 ± 0.4 | 6.9 ± 1.1 | 55% reduction |
Pharmacophore analysis indicates that Rivanicline galactarate shares structural motifs with epibatidine but exhibits distinct electronic and steric properties. Both compounds feature a pyridinyl moiety critical for receptor recognition; however, Rivanicline galactarate replaces epibatidine’s rigid 7-azabicyclo[2.2.1]heptane core with a flexible (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine chain [1] [9]. This confers a lower conformational energy barrier (ΔG = 2.1 kcal/mol vs. 5.3 kcal/mol for epibatidine), enabling adaptive binding to α4β2 receptors without high-affinity engagement of neuromuscular (α1β1γδ) nAChRs [4] [9]. Molecular docking simulations reveal that Rivanicline galactarate’s butenylamine spacer positions the pyridine ring 4.7 Å from the critical tryptophan residue (TrpB) in the acetylcholine binding site, compared to 3.9 Å for epibatidine [9]. This reduces its binding energy (−8.2 kcal/mol vs. −11.5 kcal/mol for epibatidine) but enhances subtype selectivity. Additionally, the galactarate counterion forms hydrogen bonds with extracellular loop C, further stabilizing the complex [5] [9].
Table 4: Pharmacophore Comparison of Rivanicline Galactarate and Epibatidine
| Parameter | Rivanicline Galactarate | Epibatidine |
|---|---|---|
| Core Structure | Flexible butenylamine | Rigid azabicycloheptane |
| Bond Length (C-N) | 1.45 Å | 1.38 Å |
| Distance to Tryptophan B | 4.7 Å | 3.9 Å |
| Conformational Energy | ΔG = 2.1 kcal/mol | ΔG = 5.3 kcal/mol |
| α4β2 Binding Energy | −8.2 kcal/mol | −11.5 kcal/mol |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1